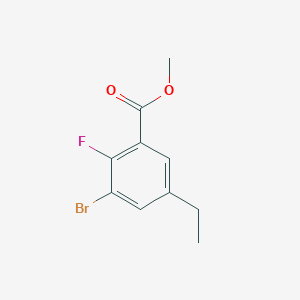

Methyl 3-bromo-5-ethyl-2-fluorobenzoate

Description

Methyl 3-bromo-5-ethyl-2-fluorobenzoate is a substituted benzoate ester featuring bromine, ethyl, and fluorine substituents at positions 3, 5, and 2 of the aromatic ring, respectively. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 277.09 g/mol. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its versatility in introducing functionalized aromatic moieties into larger molecules . Historically, it was marketed by CymitQuimica as part of their "Building Blocks" series, though it is currently listed as discontinued, necessitating alternative sourcing for ongoing research .

The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which activate the aromatic ring for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

methyl 3-bromo-5-ethyl-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVDRZWXYHFWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-ethyl-2-fluorobenzoate can be synthesized through several methods, including esterification, Friedel-Crafts alkylation, and nucleophilic substitution reactions. The most common method involves the esterification of 3-bromo-5-ethyl-2-fluorobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethyl-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Methyl 3-bromo-5-ethyl-2-fluorobenzoate is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: As a precursor for the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence the compound’s binding affinity and specificity. For example, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with target proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Bromine and Fluorine : Bromine at position 3 (target compound) vs. 4 (Methyl 4-bromo-3-formamidobenzoate) alters electronic density, affecting reactivity in cross-coupling reactions. Fluorine at position 2 enhances the electron-withdrawing effect, stabilizing intermediates in nucleophilic aromatic substitution .

- Ethyl vs. Cyano Groups: The ethyl group in the target compound introduces steric hindrance, reducing reaction rates at position 5 compared to Methyl 3-bromo-2-cyano-5-fluorobenzoate, where the cyano group strongly withdraws electrons, increasing reactivity at position 2 .

Functional Group Diversity

- Ester vs. Amide/Aldehyde : The ester group in the target compound offers stability under basic conditions, whereas Methyl 4-bromo-3-formamidobenzoate’s amide group enables hydrogen bonding, influencing solubility and biological activity . 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s aldehyde and hydroxyl groups make it reactive in condensation reactions, useful for synthesizing Schiff bases .

Biological Activity

Methyl 3-bromo-5-ethyl-2-fluorobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzoate moiety with bromine and fluorine substituents, which play crucial roles in its reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Ester, Halogens (Br, F) |

| Aromatic Ring | Present |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) significantly influence the compound's binding affinity and reactivity, potentially enhancing its therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. This compound has been investigated for its efficacy against a range of bacteria, including Gram-positive and Gram-negative strains.

Case Study: Efficacy Against Bacterial Strains

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer research. Its ability to inhibit cell proliferation in cancer cell lines has been documented, indicating potential as a chemotherapeutic agent.

Comparative Study: Anticancer Efficacy

A comparative analysis was performed with related compounds to assess their cytotoxic effects on cancer cell lines. The results are presented in the following table:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | HeLa |

| Methyl 4-bromo-5-cyano-2-fluorobenzoate | 15 | HeLa |

| Methyl 4-bromo-3-fluorobenzoate | 20 | A549 |

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Therapeutics : Investigating its role in cancer treatment protocols.

- Chemical Probes : Utilization in biochemical assays to study enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.